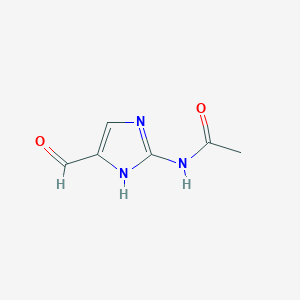

N-(5-formyl-1H-imidazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-formyl-1H-imidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4(11)8-6-7-2-5(3-10)9-6/h2-3H,1H3,(H2,7,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLVQLXKAVKROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669048 | |

| Record name | N-(5-Formyl-1H-imidazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917919-66-5 | |

| Record name | N-(5-Formyl-1H-imidazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for N 5 Formyl 1h Imidazol 2 Yl Acetamide and Its Analogs

Retrosynthetic Analysis of N-(5-formyl-1H-imidazol-2-yl)acetamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the analysis can proceed through several key disconnections.

The primary disconnection is the acetamide (B32628) bond, which simplifies the target molecule to 2-amino-1H-imidazole-5-carbaldehyde. This intermediate can be obtained via a functional group interconversion (FGI) from a corresponding hydroxymethyl or carboxylic acid precursor, which in turn would be subjected to formylation or oxidation.

A more fundamental disconnection of the imidazole (B134444) ring itself suggests a construction based on the classical Debus synthesis or related multicomponent strategies. derpharmachemica.com This approach involves breaking the ring into three principal components: a dicarbonyl compound, an aldehyde, and an ammonia source. In this case, the analysis points towards precursors such as a protected glyoxal derivative, a source for the C2-amino group (like cyanamide or a guanidine equivalent), and an ammonia source. The formyl group could be introduced either pre-cyclization on one of the building blocks or post-cyclization onto the formed imidazole ring.

A plausible retrosynthetic pathway is as follows:

Amide Disconnection: this compound is disconnected to 2-amino-1H-imidazole-5-carbaldehyde and an acetylating agent (e.g., acetic anhydride).

Formyl Group Disconnection (via FGI): The formyl group on 2-amino-1H-imidazole-5-carbaldehyde can be traced back to a less reactive group, such as a hydroxymethyl group, which could be installed during the ring synthesis and later oxidized. This leads to (2-amino-1H-imidazol-5-yl)methanol.

Imidazole Ring Disconnection: The 2-amino-5-(hydroxymethyl)imidazole core can be disconnected into simpler fragments. A potential route involves the reaction between dihydroxyacetone (or a protected version), a source of the C2-amino group like cyanamide, and ammonia. This strategy builds the C4-C5 bond and incorporates the N1, C2, and N3 atoms.

Contemporary Synthetic Routes: From Conventional to Catalytic and Green Approaches

Modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy. The synthesis of this compound can be approached through various methodologies, from traditional multi-step protocols to innovative one-pot and microwave-assisted techniques.

A multi-step synthesis offers precise control over the introduction of functional groups. A hypothetical, optimized route to this compound could involve the following sequence:

Formation of the Imidazole Core: Synthesis of a 2-amino-4(or 5)-substituted imidazole. For instance, reacting an α-hydroxyketone with cyanamide can yield the desired 2-aminoimidazole scaffold.

Acetylation: The 2-amino group of the imidazole is selectively acetylated. This step is crucial and may require optimization of reagents (e.g., acetic anhydride (B1165640) vs. acetyl chloride) and conditions (temperature, solvent, base) to avoid N-acetylation at the ring nitrogens.

Formylation: The most critical step is the introduction of the formyl group at the C5 position. A Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating electron-rich heterocycles like imidazoles. banglajol.info Optimization of temperature and stoichiometry is necessary to ensure regioselectivity and prevent side reactions.

The table below outlines a potential multi-step pathway.

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Imidazole Ring Formation | Dihydroxyacetone, Cyanamide, Base (e.g., NaOAc) | Constructs the 2-amino-5-(hydroxymethyl)imidazole core. |

| 2 | Acetylation | Acetic Anhydride, Pyridine, 0°C to RT | Selectively acylates the exocyclic amino group. |

| 3 | Oxidation | Manganese Dioxide (MnO₂), CH₂Cl₂ | Converts the hydroxymethyl group to the formyl group. |

| 4 | Alternative to Step 3 | Vilsmeier-Haack Formylation | POCl₃, DMF on N-(1H-imidazol-2-yl)acetamide |

One-pot and multicomponent reactions (MCRs) are highly efficient as they combine multiple synthetic steps into a single operation, reducing waste and purification efforts. ijsred.com The synthesis of substituted imidazoles is particularly amenable to MCRs, often involving the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source (e.g., ammonium acetate). organic-chemistry.orgasianpubs.org

While a direct four-component synthesis of this compound is complex, an MCR could be employed to rapidly generate a key intermediate, such as a 2,4,5-trisubstituted imidazole, which is then further functionalized. For example, a reaction between an aldehyde, benzil, a primary amine, and ammonium acetate can yield highly substituted imidazoles. nih.gov Adapting this to the target molecule would involve using precursors that already contain the required functionalities or can be easily converted to them. A strategy could involve using a protected amino-aldehyde in an MCR to form the core, followed by deprotection and acetylation in a sequential one-pot process.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. acs.orgresearchgate.net The synthesis of imidazole derivatives benefits significantly from microwave irradiation, which can dramatically reduce reaction times from hours to minutes. derpharmachemica.com

In the context of synthesizing this compound, microwave energy could be applied to several steps, particularly the imidazole ring formation. One-pot, solvent-free MCRs for imidazole synthesis under microwave irradiation have been reported to be highly efficient. For instance, the condensation of an aldehyde, benzil, and ammonium acetate on a solid support like silica gel can be completed in minutes under microwave heating, compared to several hours with conventional methods.

The table below presents a comparison of conventional versus microwave-assisted methods for a typical imidazole synthesis.

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional Heating | 8-10 hours | 65-75 | Reflux in ethanol | |

| Microwave Irradiation | 12-16 minutes | 85-95 | Solvent-free, silica gel support, 1000 W |

This enhancement in reaction efficiency makes microwave-assisted synthesis a highly attractive and green approach for preparing the target compound and its analogs. nih.gov

Chemo-selective Functionalization and Derivatization of this compound

The presence of multiple functional groups—the formyl aldehyde, the acetamide, and the N-H of the imidazole ring—makes this compound an excellent substrate for chemo-selective derivatization. The formyl moiety, in particular, is a versatile handle for a wide range of chemical transformations.

The aldehyde group is one of the most reactive functional groups in organic chemistry, allowing for a plethora of derivatization reactions. These transformations can be used to generate libraries of analogs for various applications.

Reductive Amination: The formyl group can be converted into an aminomethyl group by reaction with an amine followed by reduction (e.g., with sodium borohydride). This is a powerful method for introducing diverse side chains.

Condensation Reactions: The aldehyde readily condenses with various nucleophiles to form new C=N or C=C bonds.

Schiff Base (Imine) Formation: Reaction with primary amines or anilines yields imines, which can be further modified or used as ligands. Studies have shown the reaction of similar 2-butyl-5-chloro-4-formyl-1H-imidazole derivatives with substituted anilines in the presence of glacial acetic acid. banglajol.inforesearchgate.net

Hydrazone and Semicarbazone Formation: Reaction with hydrazine, substituted hydrazines (like thiosemicarbazide), or hydroxylamine yields the corresponding hydrazones, thiosemicarbazones, or oximes. These derivatives are often investigated for their biological activities. icm.edu.pl

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the formyl group into an alkene, allowing for the extension of carbon chains with high stereocontrol.

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a hydroxymethyl group with mild reducing agents like sodium borohydride. nih.gov

Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (Knoevenagel) or enolates from ketones/aldehydes (Claisen-Schmidt) can form α,β-unsaturated systems, such as chalcone derivatives. icm.edu.pl

The table below summarizes key transformations of the formyl group.

| Reaction Type | Reagents | Product Functional Group |

| Schiff Base Formation | R-NH₂ (Primary Amine/Aniline) | Imine (R-N=CH-) |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazone |

| Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Claisen-Schmidt Condensation | R-C(O)CH₃ (Ketone), Base | Chalcone (α,β-unsaturated ketone) |

These chemo-selective transformations highlight the utility of this compound as a versatile building block in synthetic chemistry.

Modifications and Substitutions of the Acetamide Group

The acetamide group in this compound serves as a crucial scaffold for structural modifications to explore and optimize the compound's biological and physicochemical properties. The amide bond, with its hydrogen bond donor and acceptor capabilities, often plays a significant role in the interaction of molecules with biological targets. researchgate.net Strategic modifications of this group can lead to analogs with altered potency, selectivity, and pharmacokinetic profiles.

Research into related heterocyclic acetamide derivatives has demonstrated several approaches to modifying the acetamide moiety. These modifications can be broadly categorized into alterations of the acyl group and replacement of the N-acyl portion with various bioisosteres.

One common strategy involves the variation of the acyl group. While the parent compound features an acetyl group, replacement with other aliphatic or aromatic acyl groups can influence properties such as lipophilicity and steric bulk. For instance, in the synthesis of other heterocyclic amide derivatives, various substituted phenylacetic acids have been reacted with heterocyclic amines to produce a range of N-acyl analogs. researchgate.net This approach allows for the introduction of diverse functionalities, including halogens, alkyl groups, and alkoxy groups, onto a phenyl ring attached to the acyl moiety.

Another avenue for modification is the synthesis of prodrugs. For example, in the context of COX-II inhibitors, the acetamide functional group is amenable to prodrug design, where the active compound is released in vivo through enzymatic hydrolysis by amidases. archivepp.com This strategy can be employed to improve solubility or alter the release characteristics of the parent molecule.

Furthermore, the entire acetamide group can be replaced with other functionalities. For instance, the synthesis of N-substituted imidazole derivatives has been achieved by reacting an imidazole ester with a variety of amines, leading to a diverse set of amides. nih.gov This highlights the versatility of the core structure for accommodating different amide substituents. In a study on 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl) acetamide derivatives, the terminal amide was modified by introducing a 4-(3-oxomorpholino)phenyl group, showcasing a more complex substitution pattern. banglajol.info

The following table summarizes various potential and reported modifications of the acetamide group based on synthetic strategies for related compounds.

| Modification Type | Example of Modified Group | Rationale/Potential Impact | Reference Example |

| Acyl Group Variation | Propionyl, Butyryl | Altering lipophilicity and steric bulk | General synthetic strategies for amides researchgate.net |

| Benzoyl and substituted Benzoyl | Introducing aromatic interactions | Synthesis of heterocyclic amides researchgate.net | |

| N-Substituent Variation | N-benzyl | Exploring steric and electronic effects | N-benzyl-2-(1H-imidazol-1-yl)acetamide synthesis nih.gov |

| N-(4-(3-oxomorpholino)phenyl) | Introducing complex substituents for specific biological targets | Synthesis of substituted acetamide analogues banglajol.info | |

| Amide Bond Isosteres | Sulfonamides, Ureas, Carbamates | Modifying hydrogen bonding capacity and metabolic stability | General medicinal chemistry principles ajrconline.org |

Diversification of the Imidazole Heterocycle

The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in many biologically active molecules. ajrconline.orgnih.govjchemrev.com Diversification of the imidazole heterocycle of this compound is a key strategy for modulating its biological activity and physicochemical properties. This can be achieved through the introduction of various substituents at different positions of the imidazole ring or by replacing the imidazole core with other heterocyclic systems.

Substitution at the C4 and C5 positions of the imidazole ring can significantly impact the molecule's properties. For instance, research on 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues demonstrates the introduction of a chloro group at the C4 position and a butyl group at the C2 position. icm.edu.pl The formyl group at C5, as in the parent compound, is also a site for further reactions, such as the formation of chalcones and thiosemicarbazones, which further diversifies the structure. icm.edu.pl

The nitrogen atoms of the imidazole ring also present opportunities for modification. While the parent compound is this compound, implying a hydrogen on one of the ring nitrogens, alkylation or arylation at the N1 position is a common strategy in imidazole chemistry. This can influence the compound's solubility, metabolic stability, and interaction with biological targets. For example, the synthesis of 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide involves the attachment of the entire acetamide side chain to the N1 position of the imidazole ring. banglajol.info

The following table provides examples of diversification strategies for the imidazole heterocycle, drawing from synthetic approaches used for related imidazole-containing compounds.

| Diversification Strategy | Position of Modification | Example of Substituent/Modification | Rationale/Potential Impact | Reference Example |

| C-Substitution | C2 | Butyl group | Enhance lipophilicity and potential for hydrophobic interactions | Synthesis of BCFI analogues icm.edu.pl |

| C4 | Chloro group | Altering electronic properties and potential for halogen bonding | Synthesis of BCFI analogues icm.edu.pl | |

| C5 | Conversion of formyl to chalcone or thiosemicarbazone | Introduce extended conjugation and new interaction points | Synthesis of BCFI analogues icm.edu.pl | |

| N-Substitution | N1 | Attachment of acetamide side chain | Modulating physicochemical properties and providing a point of attachment for side chains | Synthesis of substituted acetamide analogues banglajol.info |

| Ring System Modification | - | Replacement with a pyridine ring | Bioisosteric replacement to alter electronic and steric properties | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues nih.gov |

These advanced synthetic strategies and methodological innovations for the modification of both the acetamide group and the imidazole heterocycle of this compound provide a powerful toolkit for medicinal chemists to generate diverse libraries of analogs for the discovery of new therapeutic agents.

Structure Activity Relationship Sar and Design Principles for N 5 Formyl 1h Imidazol 2 Yl Acetamide Derivatives

Rational Design and Synthesis of N-(5-formyl-1H-imidazol-2-yl)acetamide Analogs for Biological Probes

The rational design of analogs of this compound for use as biological probes hinges on the strategic modification of its core structure to modulate biological activity and introduce reporter groups. The synthesis of such analogs typically involves a multi-step process.

The initial formation of the imidazole (B134444) ring can be achieved through various established methods, including the reaction of aldehydes with amidines or guanidines. evitachem.com Recent advances have provided regiocontrolled methods for creating substituted imidazoles, which is crucial for the precise placement of functional groups. rsc.org For instance, the formyl group can be introduced at the C5 position via Vilsmeier-Haack formylation or by using formic acid with a suitable catalyst. evitachem.com The final acetamide (B32628) group is typically installed by acylating the 2-aminoimidazole precursor with acetic anhydride (B1165640) or acetyl chloride. evitachem.comelsevierpure.com

The design of biological probes often involves incorporating functionalities that allow for detection or interaction with a target. For this compound analogs, this could involve:

Modification of the formyl group: The aldehyde can be converted to other functional groups through condensation or reduction reactions to explore different binding interactions. evitachem.com

Substitution on the acetamide moiety: The acetyl group can be replaced with longer chains or cyclic structures to probe deeper binding pockets.

Introduction of reporter tags: Fluorescent tags or biotin (B1667282) labels can be attached, often at the N1 position of the imidazole ring or on the acetamide side chain, to facilitate biological assays.

The synthesis of a series of N-substituted imidazole derivatives has demonstrated the feasibility of modifying the acetamide portion of similar scaffolds. nih.gov For example, reacting an imidazole ester intermediate with various amines yields a library of compounds with diverse substituents. nih.gov

Impact of Imidazole Ring Substitutions on Ligand Efficiency and Selectivity

Substitutions on the imidazole ring of this compound are predicted to have a profound impact on ligand efficiency and selectivity. The imidazole ring itself is a five-membered heterocyclic moiety with two nitrogen atoms, existing in two tautomeric forms. researchgate.net The positions available for substitution (N1, C4, and C5, assuming the acetamide is at C2 and the formyl at C5) offer multiple vectors for chemical modification.

SAR studies on related imidazole-containing compounds provide valuable insights. For instance, in a series of 5-aryl-1H-imidazole derivatives, the nature of the substituent at the C2 position had a marked impact on inhibitory activity in cancer cell line models. chimienouvelle.be Variations in chain length or the inclusion of fluorine or oxygen atoms led to significant differences in IC50 values. chimienouvelle.be Conversely, substitutions on an aryl group attached at the C5 position generally led to a decrease in activity. chimienouvelle.be

For this compound, one could hypothesize a similar trend. Modifications at the N1 position with different alkyl or aryl groups could influence solubility, membrane permeability, and interactions with the target protein. Substitution at the C4 position could introduce steric hindrance or new interaction points, thereby affecting selectivity.

Table 1: Hypothetical Impact of Imidazole Ring Substitutions on this compound Activity

| Substitution Position | Type of Substituent | Predicted Impact on Activity/Selectivity | Rationale |

| N1 | Small alkyl (e.g., methyl) | May increase lipophilicity and cell permeability. researchgate.net | Based on general principles of N-alkylation in heterocyclic compounds. |

| N1 | Bulky aryl group | Could enhance pi-stacking interactions but may also cause steric clash. | Dependent on the topology of the target's binding site. |

| C4 | Halogen (e.g., Cl, F) | Can alter electronic properties and introduce halogen bonding capabilities. researchgate.net | Halogen bonding is an increasingly recognized interaction in drug design. |

| C4 | Hydroxyl or Methoxy | Introduces hydrogen bond donor/acceptor capabilities. | Can form specific interactions with polar residues in the binding pocket. |

Contributions of the Formyl and Acetamide Moieties to Molecular Recognition (In Vitro Models)

The formyl and acetamide groups of this compound are critical pharmacophoric features that contribute significantly to molecular recognition.

The formyl group is a potent hydrogen bond acceptor and can participate in crucial interactions with target proteins. In studies of the formyl peptide receptor (FPR1), the N-formyl group of peptide ligands was found to be essential for recognition and receptor activation. nih.gov Cryo-EM structures revealed that the formyl group forms hydrogen bonds with key residues in the receptor's binding pocket. nih.gov Similarly, the formyl group on the imidazole ring can orient the molecule within a binding site and anchor it through hydrogen bonding with amino acid residues like arginine, serine, or asparagine.

The acetamide moiety provides both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) capabilities. In a crystal structure analysis of a related acetamide-containing imidazole derivative, the N-H group of the acetamide was observed forming an intermolecular hydrogen bond with a sulfoxide (B87167) oxygen atom of an adjacent molecule. nih.gov The carbonyl oxygen also participated in hydrogen bonding via water molecules. nih.gov This demonstrates the capacity of the acetamide group to engage in a network of interactions that stabilize the binding of the ligand to its target. SAR studies on other acetamide-containing scaffolds have also highlighted the importance of this moiety for biological activity. nih.gov

Table 2: Key Molecular Interactions of Formyl and Acetamide Groups

| Functional Group | Moiety | Potential Interaction | Interacting Amino Acid Residues |

| Formyl | Aldehyde | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln |

| Acetamide | N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Acetamide | C=O | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Series

QSAR and pharmacophore modeling are powerful computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a series of this compound analogs, these methods can guide the design of more potent and selective compounds.

A QSAR study would involve synthesizing a library of analogs with systematic variations in their structure and measuring their biological activity (e.g., IC50). researchgate.net These data would then be used to build a mathematical model that correlates structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with activity. nih.govresearchgate.net For example, a 2D-QSAR model might reveal that activity is positively correlated with a specific electronic descriptor and negatively correlated with a steric descriptor, suggesting that electron-withdrawing groups and smaller substituents at a particular position are favorable. 3D-QSAR methods like CoMFA and CoMSIA would provide contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. semanticscholar.org

Pharmacophore modeling would identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond acceptor feature for the formyl oxygen.

A hydrogen bond donor feature for the acetamide N-H.

A hydrogen bond acceptor feature for the acetamide carbonyl oxygen.

An aromatic/heterocyclic ring feature for the imidazole core.

This model could then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Molecular Hybridization Strategies Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create new molecules with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is an excellent candidate for this strategy.

For instance, the acetamide portion could serve as a linker to attach other heterocyclic systems known for specific biological activities. A study on N-substituted acetamide derivatives used molecular hybridization to develop potent P2Y14R antagonists. nih.gov Similarly, benzimidazole-amide-triazole hybrids have been synthesized and evaluated as antidiabetic agents. nih.gov

Potential hybridization strategies for the this compound scaffold could include:

Linking to other heterocycles: The acetamide nitrogen could be part of a linker connecting the imidazole to other rings like triazoles, oxadiazoles, or thiazoles, which are known to possess a wide range of biological activities. researchgate.netmdpi.com

Fusion with other ring systems: The imidazole ring itself could be fused to other rings to create more complex polycyclic systems, a strategy used to create novel benzimidazole (B57391) hybrids. nih.govmdpi.com

Combination with known pharmacophores: The scaffold could be combined with fragments of known drugs to target specific enzymes or receptors. For example, linking it to a sulfonamide moiety, a common feature in many drugs, could yield novel inhibitors. semanticscholar.org

This approach has been successfully used to link imidazole and phenothiazine (B1677639) scaffolds to develop new anticancer agents. researchgate.net The resulting hybrid molecules often exhibit synergistic effects or novel activity profiles that are not observed with the individual components.

Computational Chemistry and Advanced Molecular Modeling of N 5 Formyl 1h Imidazol 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For N-(5-formyl-1H-imidazol-2-yl)acetamide, these calculations can elucidate the electron distribution, molecular orbital energies, and reactivity descriptors. Methods like the B3LYP/6-311G(d,p) level of theory are commonly used for geometry optimization and the prediction of electronic structures with a high degree of reliability arabjchem.orgnih.gov.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity nih.gov. For imidazole (B134444) derivatives, DFT calculations reveal how charge density is distributed across the molecule, with the LUMO often situated on the imidazole ring and associated functional groups, indicating sites susceptible to nucleophilic attack nih.gov. These calculations provide a theoretical framework for predicting how this compound might interact with biological macromolecules.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Heterocyclic Compound Note: This data is representative of typical results for similar heterocyclic molecules and is for illustrative purposes only.

| Property | Calculated Value | Significance |

| EHOMO | -5.31 eV | Indicates electron-donating capacity |

| ELUMO | -0.27 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.04 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Molecular Docking and Virtual Screening for Novel Ligand Discovery

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein. This method is crucial for identifying potential therapeutic targets for this compound. The process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. For instance, various benzimidazole (B57391) and acetamide (B32628) derivatives have been successfully docked into the active sites of enzymes like cyclin-dependent kinase-8 (CDK8) and DNA gyrase B to explore their potential as anticancer or antimicrobial agents nih.govnih.gov.

In a typical study, the compound would be docked against a library of known drug targets. The results are analyzed based on the docking score (measured in kcal/mol) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues in the active site nih.govnih.govijsrst.com. For this compound, the formyl, acetamide, and imidazole moieties would be key features for forming specific hydrogen bonds and other interactions that stabilize the ligand-protein complex.

Virtual screening uses this docking approach on a massive scale. The structure of this compound could be used as a starting point to screen large databases of chemical compounds to identify other molecules with similar shapes and chemical properties that might bind to the same target, thus accelerating the discovery of novel ligands.

Table 2: Example of Molecular Docking Results for a Benzimidazole Derivative Against a Protein Target Note: This table illustrates typical data obtained from a molecular docking study and does not represent actual results for this compound.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzimidazole Derivative | DNA Gyrase B | -9.7 | Asp73, Asn46, Gly77 |

| Benzimidazole Derivative | CDK8 | -8.5 | Val27, Leu83, Asp98 |

| Ciprofloxacin (Standard) | DNA Gyrase B | -7.4 | Asp73, Ser121 |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a biological target. By simulating the movements of atoms and molecules over a period of nanoseconds, researchers can observe how the ligand settles into its binding pocket, the stability of key interactions, and any conformational changes in the protein.

Ligand-Based and Structure-Based Drug Design Approaches

The computational data gathered from quantum mechanics, docking, and MD simulations are integral to both ligand-based and structure-based drug design strategies.

Ligand-Based Drug Design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of other molecules that are known to be active. A pharmacophore model can be developed from the structure of this compound, identifying the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for its biological activity. This model then serves as a template to search for or design new molecules with similar features.

Structure-Based Drug Design is utilized when the 3D structure of the target protein is available. The detailed interaction map obtained from molecular docking and MD simulations of the this compound-protein complex provides a blueprint for rational drug design. This information allows medicinal chemists to make targeted modifications to the molecule's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, if a specific part of the molecule is in a favorable position but does not form a strong interaction, it can be modified to include a functional group that can form a hydrogen bond or a hydrophobic interaction, thereby improving its potency.

Emerging Research Applications and Methodological Contributions of N 5 Formyl 1h Imidazol 2 Yl Acetamide

Utility as a Versatile Building Block in Complex Molecule Synthesis

N-(5-formyl-1H-imidazol-2-yl)acetamide serves as a foundational scaffold in synthetic chemistry, prized for its utility as an intermediate in the construction of more complex organic molecules with potential biological activity. evitachem.com The presence of two distinct and reactive functional groups—the C5-formyl group and the N2-acetamide group—provides chemists with multiple pathways for molecular elaboration. evitachem.com

The formyl group is particularly versatile. It can readily participate in condensation reactions with amines to form Schiff bases, which can be further reduced to secondary amines, thereby enabling the introduction of a wide array of substituents. evitachem.com Alternatively, the formyl group can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride, providing a different point for further functionalization. evitachem.com The acetamide (B32628) group can also undergo nucleophilic substitution, allowing for additional modifications to the core structure. evitachem.com

This strategic placement of functional groups allows the compound to be a key component in the synthesis of diverse heterocyclic systems. For example, the imidazole (B134444) core is a central feature in many natural products and pharmacologically active agents. mdpi.com Research has demonstrated the synthesis of complex hybrids, such as imidazole-oxadiazole and imidazole-triazole structures, from functionalized imidazole precursors. mdpi.commdpi.com These synthetic strategies leverage the reactivity of the imidazole core to build larger, more intricate molecular architectures. Methodologies like the Vilsmeier-Haack reaction are often employed for the direct C5 formylation of the imidazole ring to produce the key aldehyde intermediate. evitachem.com

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|---|

| Condensation | Formyl (-CHO) | Primary Amines (R-NH₂) | Schiff Bases (Imines) | Introduction of diverse R-groups for library synthesis. evitachem.com |

| Reductive Amination | Formyl (-CHO) | Amines, followed by reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Stable linkage for creating complex side chains. |

| Reduction | Formyl (-CHO) | Reducing agents (e.g., NaBH₄, LiAlH₄) | Alcohols (-CH₂OH) | Creates a hydroxyl group for further esterification or etherification. evitachem.com |

| Nucleophilic Substitution | Acetamide (-NHCOCH₃) | Strong acid/base hydrolysis followed by coupling | Functionalized Amides | Modification of the amide portion of the molecule. evitachem.com |

Development of Advanced Analytical Probes and Detection Methods

The imidazole scaffold is exceptionally well-suited for the design of advanced analytical probes and sensors due to the coordinating properties of its nitrogen atoms. seejph.comnih.gov These nitrogen atoms can selectively bind with various analytes, particularly metal ions, leading to a measurable change in the molecule's photophysical properties, such as color or fluorescence. seejph.comunigoa.ac.in This principle has been extensively applied to create highly sensitive and selective chemosensors.

For instance, imidazole derivatives have been engineered into fluorescent probes for the detection of biologically and environmentally significant metal ions. Researchers have developed imidazole-based sensors that exhibit a "turn-on" fluorescence response upon binding to Zn2+, with detection limits as low as 0.073 µM. nih.gov Similarly, other fluorescent sensors based on this scaffold have been synthesized for the detection of Cu(II) in aqueous solutions, achieving sensitivities below the limits permitted by the US EPA for drinking water. seejph.comresearchgate.net The mechanism often involves the formation of a complex between the imidazole nitrogen atoms and the metal ion, which alters the electronic state of the conjugated system and enhances fluorescence. seejph.com

Beyond metal ion detection, the imidazole-acetamide framework is an ideal candidate for developing biological imaging agents. A prominent application is in the field of positron emission tomography (PET), a non-invasive imaging technique used in oncology. nih.gov Researchers have developed 18F-labeled 2-nitroimidazole (B3424786) acetamide derivatives, such as [18F]FBNA and [18F]EF5, for imaging tumor hypoxia. nih.govnih.gov These agents are selectively trapped in hypoxic cells, allowing for their visualization with PET. nih.gov The synthesis of these probes demonstrates how the core structure can be readily modified to incorporate a radionuclide. In a similar fashion, fluorescent moieties can be attached to the this compound scaffold to create probes for in vitro and in vivo cancer cell imaging, taking advantage of the unique microenvironment of tumors. nih.gov

| Probe Type | Target Analyte/Application | Detection Principle | Key Performance Metric | Reference |

|---|---|---|---|---|

| Fluorescent Chemosensor | Zinc Ion (Zn²⁺) | Fluorescence "Turn-On" | Detection Limit: 0.073 µM | nih.gov |

| Fluorescent Chemosensor | Copper Ion (Cu²⁺) | Fluorescence Quenching/Shift | Detection Limit: 0.09 µM | seejph.comresearchgate.net |

| PET Radiotracer ([¹⁸F]FBNA) | Tumor Hypoxia | Reductive Trapping in Hypoxic Cells | High radiochemical purity (>95%) | nih.gov |

| PET Radiotracer ([¹⁸F]EF5) | Tumor Hypoxia | Reductive Trapping in Hypoxic Cells | More lipophilic than other tracers like [¹⁸F]FMISO | nih.gov |

| Fluorescent Imaging Probe | In Vitro Cancer Cell Imaging | Cellular Uptake and Fluorescence | Quantum Yield up to 0.479 | nih.gov |

Integration into Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic synthesis, which combines the strengths of chemical and biological catalysis, offers green and highly selective routes to valuable molecules. This compound is a suitable candidate for such processes due to its functional groups being susceptible to enzymatic transformations. Enzymes can offer unparalleled regio- and stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods.

The formyl group, for example, is a substrate for various oxidoreductases. The enzymatic cascade that reduces CO2 to methanol (B129727) involves enzymes like formaldehyde (B43269) dehydrogenase and alcohol dehydrogenase, which catalyze the reduction of aldehydes to alcohols. nih.gov These enzymes could potentially be used for the selective reduction of the formyl group on this compound to the corresponding alcohol, avoiding the use of chemical reducing agents that might affect other parts of the molecule. Carboxylate reductases (CARs) are another class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes, demonstrating the enzymatic compatibility with this functionality. nih.gov

Furthermore, lipases have been shown to be effective catalysts for aza-Michael addition reactions to form N-substituted imidazole and benzimidazole (B57391) derivatives. mdpi.com This suggests that enzymes could be employed to modify the imidazole ring of this compound or to catalyze the coupling of the acetamide nitrogen with other molecules. The use of enzymes in continuous-flow microreactors for these syntheses has been shown to improve yields and reduce reaction times. mdpi.com This integration of biocatalysis can lead to more efficient and sustainable pathways for creating novel imidazole derivatives.

| Target Functional Group | Enzyme Class | Transformation | Potential Product | Advantage |

|---|---|---|---|---|

| Formyl (-CHO) | Alcohol Dehydrogenase (ADH) | Reduction | N-(5-hydroxymethyl-1H-imidazol-2-yl)acetamide | High selectivity, mild conditions, avoids chemical reagents. nih.gov |

| Imidazole Ring (N-1) | Lipase | Aza-Michael Addition | N-1 Alkylated Imidazole Derivative | Green catalysis, potential for continuous-flow synthesis. mdpi.com |

| Acetamide (-NHCOCH₃) | Amidase/Hydrolase | Hydrolysis | 5-formyl-1H-imidazol-2-amine | Selective deprotection under mild, aqueous conditions. |

High-Throughput Screening Platform Development for Imidazole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential therapeutic leads. ncsu.edu The development of focused chemical libraries based on "privileged scaffolds"—molecular cores that can bind to multiple biological targets—is a key strategy in this process. nih.gov The imidazole ring is considered one such scaffold due to its prevalence in bioactive molecules and its ability to form diverse interactions with enzymes and receptors. nih.goviosrjournals.org

This compound is an ideal starting material for the construction of imidazole-based compound libraries for HTS. evitachem.comncsu.edu Its two reactive handles allow for rapid and systematic diversification through parallel synthesis. By reacting the core molecule with a variety of building blocks, large libraries of derivatives can be generated, each with unique substituents at the formyl and acetamide positions. evitachem.com

These libraries can then be screened against a wide range of biological targets. For example, HTS of an imidazole library led to the identification of novel antifungal agents. researchgate.net In another study, a cell-based HTS of a 10,000-compound diversity library identified a benzoimidazole scaffold as a selective inhibitor of the FLT3 receptor, a target in acute myeloid leukemia. nih.gov Other screening efforts have uncovered imidazole derivatives with potent anticancer activity against colon, cervical, and breast cancer cell lines, as well as inhibitors of the HIV-1 integrase. mdpi.comresearchgate.net This demonstrates the power of using a versatile core like this compound to generate focused libraries that can yield hits for diverse and critical disease targets.

| Therapeutic Area | Screening Target | Scaffold Type | Identified Activity | Reference |

|---|---|---|---|---|

| Oncology (AML) | FLT3 Receptor Tyrosine Kinase | Benzoimidazole | Selective cytotoxicity against FLT3/ITD leukemia cells | nih.gov |

| Infectious Disease | Fungal Growth | Imidazole | Novel antifungal agents | researchgate.net |

| Oncology | Cancer Cell Lines (Colon, Cervical, Breast) | Imidazole-1,2,3-triazole hybrids | Significant cytotoxic activity | mdpi.com |

| Infectious Disease | HIV-1 Integrase | 5-carbonyl-1H-imidazole-4-carboxamide | Allosteric inhibition of integrase activity | researchgate.net |

| Oncology | Cancer Cell Lines (Breast, Liver, Colon) | Benzimidazole | Dose-dependent suppression of cancer cells | ekb.eg |

Challenges, Future Directions, and Unexplored Frontiers in N 5 Formyl 1h Imidazol 2 Yl Acetamide Research

Addressing Synthetic Limitations and Enhancing Synthetic Accessibility

A significant challenge in the development of novel imidazole-containing compounds is often their synthesis. rsc.orgconsensus.appresearchgate.net For N-(5-formyl-1H-imidazol-2-yl)acetamide, the regioselective introduction of three different substituents onto the imidazole (B134444) core presents a considerable synthetic hurdle.

Current Synthetic Approaches and Limitations:

Formation of the 2-Aminoimidazole Core: Classical methods for constructing 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine or its derivatives. nih.gov However, this approach can lack regioselectivity when using unsymmetrical starting materials. More modern approaches, such as metal-catalyzed carboamination reactions of N-propargyl guanidines, offer better control but may require specialized catalysts and starting materials. nih.gov

Formylation of the Imidazole Ring: The introduction of a formyl group onto the imidazole ring, particularly at the C5 position, is a significant challenge. The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, but the regioselectivity can be difficult to control. researchgate.net Direct formylation of an unprotected imidazole can also occur at the nitrogen atoms. youtube.com

Future Directions for Enhanced Synthetic Accessibility:

To overcome these limitations, several modern synthetic strategies could be explored:

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purities. This methodology can also enhance safety when dealing with hazardous reagents.

Catalytic C-H Functionalization: Direct C-H functionalization of the imidazole ring would be a more atom-economical approach to introduce the formyl group, avoiding the need for pre-functionalized starting materials.

Enzymatic Synthesis: Biocatalysis could offer a green and highly selective method for the synthesis of this compound or its precursors.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety. | Initial setup costs, optimization of flow parameters. |

| C-H Functionalization | High atom economy, fewer synthetic steps. | Achieving high regioselectivity, catalyst development. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

Broadening the Scope of Biological Target Space and Therapeutic Modalities (Pre-clinical)

The 2-acetamido-imidazole scaffold is present in a variety of biologically active compounds with activities ranging from antibacterial to anticancer. acs.orgnih.govscispace.comnih.govnih.gov The formyl group is a reactive moiety that can participate in various biological interactions, including covalent bond formation with nucleophilic residues in proteins. This suggests that this compound could have a broad range of potential biological targets.

Hypothesized Biological Targets and Therapeutic Areas:

Based on the structural motifs present in this compound, several therapeutic areas warrant investigation in pre-clinical studies:

Oncology: Many kinase inhibitors feature a heterocyclic core. The imidazole scaffold of this compound could be explored for its potential to inhibit various protein kinases involved in cancer progression. The formyl group could also be exploited for covalent inhibition of specific targets.

Inflammation: Imidazole derivatives have been investigated for their anti-inflammatory properties. scialert.net this compound could be screened against key inflammatory targets such as cyclooxygenases (COX) or cytokine receptors.

Infectious Diseases: The imidazole scaffold is a key component of many antifungal and antibacterial agents. nih.govnih.gov Pre-clinical studies could evaluate the activity of this compound against a panel of pathogenic bacteria and fungi.

Exploring Novel Therapeutic Modalities:

The formyl group of this compound opens up possibilities for novel therapeutic modalities beyond simple receptor occupancy:

Covalent Inhibitors: The aldehyde can react with nucleophilic amino acid residues, such as lysine or cysteine, to form a covalent bond. This can lead to irreversible inhibition of the target protein, which can offer advantages in terms of potency and duration of action.

Prodrugs: The formyl group can be chemically modified to create prodrugs that are converted to the active compound in vivo. This can improve the pharmacokinetic properties of the drug.

Targeted Protein Degraders (PROTACs): The formyl group could serve as a reactive handle for the attachment of a ligand for an E3 ubiquitin ligase, creating a PROTAC that targets a specific protein for degradation.

| Potential Therapeutic Area | Hypothesized Target(s) | Pre-clinical Screening Approach |

| Oncology | Protein kinases, histone deacetylases | Kinase inhibition assays, cell proliferation assays in cancer cell lines. |

| Inflammation | COX enzymes, cytokine receptors | Enzyme inhibition assays, cytokine release assays in immune cells. |

| Infectious Diseases | Bacterial or fungal enzymes | Minimum inhibitory concentration (MIC) assays against various pathogens. |

Advancements in Predictive Computational Models for this compound Interactions

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of ligand-protein interactions and the optimization of lead compounds. nih.govntu.edu.sgresearchgate.netnottingham.ac.uk For a novel compound like this compound, computational approaches can guide experimental work and accelerate the drug discovery process.

Application of Predictive Computational Models:

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound to the active site of a potential protein target. arabjchem.orgjddtonline.inforesearchgate.net This can help to prioritize targets for experimental validation and provide insights into the key interactions that govern binding affinity. For imidazole derivatives, docking studies have been successfully used to identify potential inhibitors of various enzymes. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of its stability over time and the identification of conformational changes that may occur upon binding. nih.govntu.edu.sgresearchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the reactivity of the formyl group, QM/MM methods can be employed. These methods treat the reactive part of the system with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

Future Directions in Computational Modeling:

Machine Learning and Artificial Intelligence (AI): AI-based models can be trained on large datasets of known drug-target interactions to predict the biological activity of new compounds like this compound. These models can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the drug discovery process.

Advanced Sampling Methods: Techniques such as metadynamics and umbrella sampling can be used in conjunction with MD simulations to explore the free energy landscape of ligand binding and unbinding, providing a more quantitative prediction of binding affinity.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Predicting binding pose in various enzyme active sites. | Identification of key intermolecular interactions and potential targets. |

| Molecular Dynamics | Assessing the stability of the ligand-protein complex. | Understanding the dynamic behavior and conformational flexibility. |

| QM/MM | Modeling the covalent reaction of the formyl group. | Elucidating the mechanism of covalent inhibition. |

| Machine Learning | Predicting biological activity and ADMET properties. | Prioritization of experimental studies and early risk assessment. |

Integration with Systems Biology and Omics-Based Approaches for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, it is crucial to move beyond a single-target approach and embrace a more holistic, systems-level perspective. nih.govfrontiersin.orgnih.govazolifesciences.com Systems biology, in conjunction with omics technologies, can provide a comprehensive view of the cellular response to a drug, uncovering its mechanism of action and potential off-target effects. mssm.edu

Leveraging Systems Biology and Omics:

Transcriptomics (RNA-Seq): By measuring changes in gene expression across the entire genome in response to treatment with this compound, transcriptomics can reveal the cellular pathways that are modulated by the compound.

Proteomics: Proteomic approaches can identify changes in protein expression and post-translational modifications, providing a more direct link between drug treatment and cellular function.

Metabolomics: Metabolomics can be used to profile the changes in small molecule metabolites, offering insights into the metabolic pathways that are affected by the compound. nih.gov

Future Directions for Mechanistic Understanding:

The integration of these different omics datasets can provide a multi-layered understanding of the drug's mechanism of action. biobide.comthermofisher.comnih.govfrontiersin.org For example, a change in the expression of a particular gene (transcriptomics) can be correlated with a change in the abundance of the corresponding protein (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This integrated approach can help to:

Identify Biomarkers: Omics data can be used to identify biomarkers that predict the response to treatment with this compound.

Uncover Off-Target Effects: By examining the global cellular response, it is possible to identify unintended off-target effects of the compound, which is crucial for assessing its safety profile.

Drug Repurposing: A comprehensive understanding of the drug's mechanism of action may reveal new therapeutic opportunities for this compound beyond its initially intended use.

| Omics Technology | Information Gained | Application in this compound Research |

| Transcriptomics | Changes in gene expression. | Identifying modulated cellular pathways and potential mechanisms of action. |

| Proteomics | Changes in protein abundance and modifications. | Verifying drug targets and understanding downstream signaling effects. |

| Metabolomics | Alterations in metabolic profiles. | Elucidating effects on cellular metabolism and identifying metabolic biomarkers. |

| Multi-omics Integration | A holistic view of the cellular response. | Deeper mechanistic understanding, biomarker discovery, and safety assessment. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-formyl-1H-imidazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., aldehydes and amines) under acidic or basic conditions to form the imidazole core. Key steps include:

-

Formation of the imidazole ring : Using condensation reactions with precursors like glyoxal and ammonium acetate .

-

Introduction of the formyl group : Achieved via controlled oxidation or formylation reagents (e.g., DMF/POCl₃) at 0–5°C to avoid side reactions .

-

Acetamide coupling : Thiol- or sulfanyl-acetamide linkages are formed using coupling agents like EDCI/HOBt in anhydrous DMF .

-

Optimization : Solvent choice (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and catalyst (e.g., p-TsOH) significantly impact yield (60–85%) and purity (>95%) .

Step Conditions Key Parameters Imidazole ring formation Acetic acid, reflux, 12 h Precursor ratio (1:1.2), pH control Formylation DMF/POCl₃, 0–5°C, 2 h Slow reagent addition, inert atmosphere Acetamide coupling EDCI/HOBt, DMF, rt, 24 h Stoichiometric excess (1.5 eq.)

Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm formyl proton (δ 9.8–10.2 ppm) and imidazole ring protons (δ 7.2–8.1 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 208.0722) .

- IR spectroscopy : Identify formyl C=O stretch (~1700 cm⁻¹) and amide N-H bend (~3300 cm⁻¹) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the formylation step?

- Methodological Answer : Low yields often stem from formyl group instability. Mitigation strategies include:

- Temperature control : Maintain <10°C during formylation to prevent decomposition .

- Inert atmosphere : Use N₂/Ar to avoid oxidation of intermediates .

- Alternative reagents : Replace POCl₃ with trimethylsilyl chloride (TMSCl) for milder conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Approaches include:

- Variable-temperature NMR : Monitor proton shifts to identify tautomeric forms (e.g., imidazole ↔ imidazolium) .

- HPLC purity checks : Use C18 columns (MeCN/H₂O gradient) to detect impurities >0.5% .

- DFT calculations : Compare experimental IR/NMR with computed spectra to validate structures .

Q. What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications enhance efficacy?

- Methodological Answer :

-

Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .

-

Anticancer screening : MTT assay on HeLa or MCF-7 cells; IC₅₀ values correlate with substituent electronegativity .

-

SAR studies : Modifying the formyl group to methylcarbamate improves metabolic stability (e.g., t₁/₂ increase from 2.1 to 6.8 h) .

Modification Biological Impact Reference Formyl → Nitro Enhanced antibacterial activity (MIC: 4 µg/mL) Acetamide → Thioacetamide Improved cytotoxicity (IC₅₀: 12 µM)

Q. What strategies mitigate solubility challenges in pharmacological studies of this compound?

- Methodological Answer :

- Prodrug design : Convert the formyl group to a hydrolyzable ester (e.g., acetyloxymethyl) .

- Co-solvents : Use DMSO/PEG 400 mixtures (20:80 v/v) for in vivo formulations .

- Nanoparticle encapsulation : PLGA nanoparticles increase aqueous solubility by 15-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.